An In-depth Technical Guide to the Synthesis of Pyrazine-2-amidoxime from Pyrazine-2-carbonitrile
An In-depth Technical Guide to the Synthesis of Pyrazine-2-amidoxime from Pyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyrazine-2-amidoxime from its precursor, pyrazine-2-carbonitrile. This document outlines the primary synthetic methodology, detailed experimental protocols, and relevant physicochemical and biological data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the preparation and evaluation of this compound.
Pyrazine-2-amidoxime is a molecule of significant interest due to its structural analogy to pyrazinamide (B1679903), a first-line anti-tuberculosis drug.[1][2][3] Research has indicated its potential as an antimicrobial and antifungal agent, demonstrating inhibitory and bactericidal properties against various pathogens, including Candida albicans and both Gram-positive and Gram-negative bacteria.[1][2][4]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | Pyrazine-2-carbonitrile | Pyrazine-2-amidoxime |
| Molecular Formula | C₅H₃N₃ | C₅H₆N₄O |
| Molecular Weight | 105.10 g/mol | 138.13 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not specified in results | 180-185 °C |
| CAS Number | 19847-12-2 | 51285-05-3 |
Synthesis of Pyrazine-2-amidoxime
The most common and efficient method for the synthesis of pyrazine-2-amidoxime is the addition of hydroxylamine (B1172632) to pyrazine-2-carbonitrile. This reaction is a nucleophilic addition to the nitrile group, a well-established method for the formation of amidoximes.
A general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of Pyrazine-2-amidoxime.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of pyrazine-2-amidoxime based on established methodologies.
Materials:
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Pyrazine-2-carbonitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Triethylamine (Et₃N)
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Deionized Water
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Filtration apparatus
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Recrystallization apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-carbonitrile in a suitable solvent such as water or ethanol.
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Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by the dropwise addition of a base, such as triethylamine. A typical molar ratio of pyrazine-2-carbonitrile to hydroxylamine hydrochloride to base is 1:1.5:1.5.
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Reaction: Stir the reaction mixture at room temperature for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then treated with water to precipitate the crude product.
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Purification: The crude pyrazine-2-amidoxime is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Caption: Experimental workflow for the synthesis of Pyrazine-2-amidoxime.
Characterization Data
The synthesized pyrazine-2-amidoxime can be characterized using various analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| Melting Point | 180-185 °C. |
| FT-IR (cm⁻¹) | A sharp, strong peak around 953 cm⁻¹ corresponding to the N-O stretching of the oxime group.[2] |
| UV-Vis Spectroscopy | In water, absorption bands are observed at approximately 252 nm and 290 nm.[5] |
| ¹H NMR | Characteristic peaks corresponding to the protons of the pyrazine (B50134) ring and the amine and hydroxyl groups of the amidoxime (B1450833) moiety. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring and the amidoxime functional group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of pyrazine-2-amidoxime (138.13 g/mol ). |
Biological Activity and Potential Applications
Pyrazine-2-amidoxime has garnered attention for its potential applications in drug development, primarily due to its antimicrobial and antifungal properties.
Antimicrobial and Antifungal Activity:
Studies have shown that pyrazine-2-amidoxime exhibits inhibitory and cidal activity against a range of microorganisms.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) have been determined for some pathogens.
| Microorganism | Activity | Concentration |
| Candida albicans | Inhibitory & Cidal | 5.79 mM |
| Gram-positive bacteria | Bactericidal | 5.79 mM |
| Gram-negative bacteria | Bactericidal | 5.79 mM |
The biological activity of pyrazine-2-amidoxime makes it a promising lead compound for the development of new anti-infective agents. Its structural similarity to pyrazinamide also suggests that it could be explored for antitubercular activity.[6]
Caption: Potential applications of Pyrazine-2-amidoxime in drug development.
Conclusion
The synthesis of pyrazine-2-amidoxime from pyrazine-2-carbonitrile is a straightforward and efficient process, primarily involving the nucleophilic addition of hydroxylamine. This technical guide provides a detailed protocol and relevant data to facilitate its preparation and characterization. The notable antimicrobial and antifungal activities of pyrazine-2-amidoxime underscore its potential as a valuable scaffold for the development of new therapeutic agents. Further research into its mechanism of action and optimization of its biological activity is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 3. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
